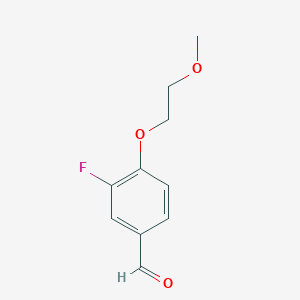
2-(3-Methylphenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a 3-methylphenoxy group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Ullmann Condensation: This method involves the reaction of 3-methylphenol with benzaldehyde in the presence of a copper catalyst under high temperature and pressure.
Friedel-Crafts Acylation: This involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reacting 3-methylphenol with benzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Ullmann condensation due to its efficiency and scalability. The reaction is carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3-methylphenoxy)benzoic acid using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nitric acid, sulfuric acid (for nitration), bromine (for halogenation), FeBr₃ catalyst.
Major Products Formed:
Oxidation: 2-(3-Methylphenoxy)benzoic acid.
Reduction: 2-(3-Methylphenoxy)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
2-(3-Methylphenoxy)benzaldehyde is structurally similar to other phenoxy-substituted benzaldehydes, such as 2-(4-methylphenoxy)benzaldehyde and 2-(2-methylphenoxy)benzaldehyde. its unique substitution pattern at the 3-position of the phenoxy group imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenoxy)benzaldehyde
2-(2-Methylphenoxy)benzaldehyde
2-(3-Methoxyphenoxy)benzaldehyde
2-(3-Chlorophenoxy)benzaldehyde
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVRLUXKBGYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)










